ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of indole derivatives, including ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate, often involves the reaction of various indolo[2,3-b]quinoxalines with substituted phenylethanones in a DMSO–K2CO3 system . The reaction conditions typically include the use of potassium carbonate as a base and dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate undergoes various chemical reactions, including alkylation, oxidation, and substitution reactions . Common reagents used in these reactions include phenacyl bromides, potassium carbonate, and DMSO . The major products formed from these reactions are typically substituted indolo[2,3-b]quinoxalines .
Scientific Research Applications
In chemistry, it is used as a precursor for the synthesis of other biologically active compounds . In biology and medicine, indole derivatives, including this compound, have shown antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These compounds are also being explored for their potential use in the treatment of various diseases, including cancer and viral infections .
Mechanism of Action
The mechanism of action of ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to exert its effects through non-covalent binding to DNA molecules and other cellular targets .
Comparison with Similar Compounds
ethyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is unique among indole derivatives due to its specific chemical structure and biological activities. Similar compounds include other indole derivatives such as 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethanones and 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline . These compounds also exhibit various biological activities, including antiviral and anticancer properties .
Properties
IUPAC Name |
ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-25-17(23)11-22-16-9-8-12(24-2)10-13(16)18-19(22)21-15-7-5-4-6-14(15)20-18/h4-10H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTLXQYERPJJEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.